molecular formula C16H11Br2NO2 B2523457 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid CAS No. 2375260-99-2

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid

Cat. No.: B2523457
CAS No.: 2375260-99-2
M. Wt: 409.077
InChI Key: YFNXNKZXYZYCRI-UHFFFAOYSA-N
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Description

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid is a chemical compound with the molecular formula C16H11Br2NO2 It is an indole derivative, which means it contains an indole ring structure, a common feature in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid typically involves the reaction of 2,5-dibromobenzyl chloride with indole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid can be compared with other similar indole derivatives, such as:

    1-[(2,5-Dichlorophenyl)methyl]indole-2-carboxylic acid: This compound has chlorine atoms instead of bromine atoms, which may result in different chemical and biological properties.

    1-[(2,5-Difluorophenyl)methyl]indole-2-carboxylic acid: The presence of fluorine atoms can significantly alter the compound’s reactivity and biological activity.

    1-[(2,5-Dimethylphenyl)methyl]indole-2-carboxylic acid: The methyl groups can affect the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

1-[(2,5-dibromophenyl)methyl]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2NO2/c17-12-5-6-13(18)11(7-12)9-19-14-4-2-1-3-10(14)8-15(19)16(20)21/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNXNKZXYZYCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC3=C(C=CC(=C3)Br)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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